5-Ethylpyrrolidine-2,4-dione
Description
Properties
IUPAC Name |
5-ethylpyrrolidine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c1-2-4-5(8)3-6(9)7-4/h4H,2-3H2,1H3,(H,7,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBOXRYOLOVHXHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)CC(=O)N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethylpyrrolidine-2,4-dione typically involves the cyclization of appropriate precursors. One classical method is the 1,3-dipolar cycloaddition between a nitrone and an olefin, which provides regio- and stereoselectivity . Another approach involves the decarboxylative coupling of proline, aldehydes, and other components under metal- and catalyst-free conditions .
Industrial Production Methods
Industrial production of this compound may involve bulk custom synthesis and procurement processes. Companies like ChemScene offer bulk manufacturing and sourcing services for this compound .
Chemical Reactions Analysis
Types of Reactions
5-Ethylpyrrolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions are common, leading to various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a wide range of substituted pyrrolidine derivatives .
Scientific Research Applications
5-Ethylpyrrolidine-2,4-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Ethylpyrrolidine-2,4-dione involves its interaction with specific molecular targets and pathways. For instance, molecular docking studies have shown that it can interact with proteins like Akt, influencing various biological processes . The compound’s effects are mediated through its binding to these targets, leading to changes in cellular functions and signaling pathways .
Comparison with Similar Compounds
Imidazolidine-2,4-diones
Structural Differences :
Pharmacological Activity :
Physical Properties :
Thiazolidine-2,4-diones
Structural Differences :
- Core Structure : Thiazolidine-diones incorporate a sulfur atom in the five-membered ring, altering electronic properties compared to the all-carbon pyrrolidine-dione.
Pyran-2,4-diones
Structural Differences :
- Core Structure : Pyran-diones are six-membered oxygen-containing rings, offering greater conformational flexibility than pyrrolidine-diones.
Physical and Electronic Properties :
- DFT calculations on bis-(β-enamino-pyran-2,4-diones) show high dipole moments (e.g., 2a: 6.45 Debye) and polarities, influencing solubility and reactivity. H...H and O...H interactions dominate crystal packing .
Pyrimidine-2,4-diones
Structural Differences :
- Core Structure: Pyrimidine-diones are aromatic six-membered rings with two nitrogen atoms, contrasting with the non-aromatic pyrrolidine-dione.
Data Tables
Table 1: Structural and Pharmacological Comparison
Biological Activity
5-Ethylpyrrolidine-2,4-dione is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, antimicrobial and anticancer properties, and relevant case studies.
Chemical Structure and Properties
This compound features an ethyl substitution at the 5-position of the pyrrolidine ring, which influences its reactivity and biological properties. This compound can undergo various chemical reactions such as oxidation, reduction, and substitution, leading to diverse derivatives that may exhibit different biological activities .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Molecular docking studies have indicated that this compound can bind to proteins such as Akt, which plays a crucial role in cell survival and proliferation pathways . This interaction suggests potential applications in cancer therapy by modulating signaling pathways involved in tumor growth.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of this compound and its derivatives against various bacterial strains. For instance, one study demonstrated that certain derivatives exhibited moderate antibacterial activity against Staphylococcus aureus and Escherichia coli, with inhibition zones measuring 17 mm and 15 mm, respectively .
Table 1: Antimicrobial Activity of this compound Derivatives
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| This compound | E. coli | 17 |
| This compound | S. aureus | 15 |
These findings highlight the potential of this compound as a scaffold for developing new antimicrobial agents targeting resistant strains.
Anticancer Activity
The anticancer potential of this compound has also been explored. In vitro studies using A549 human lung adenocarcinoma cells showed that derivatives exhibited varying degrees of cytotoxicity. For example, certain compounds demonstrated significant reductions in cell viability compared to control treatments with standard chemotherapeutic agents .
Case Study: Anticancer Evaluation
A recent study assessed the anticancer effects of several derivatives derived from this compound. The results indicated that some compounds reduced A549 cell viability to approximately 66% at a concentration of 100 µM after 24 hours of treatment . These results underscore the importance of structural modifications in enhancing anticancer activity.
Comparative Analysis with Similar Compounds
This compound can be compared with other pyrrolidine derivatives to understand its unique biological profile better. For example:
Table 2: Comparison of Biological Activities
| Compound | Activity Type | IC50 (µM) |
|---|---|---|
| Pyrrolidine-2,5-dione | Aromatase Inhibition | 23.8 |
| This compound | Anticancer (A549) | ~66% viability at 100 µM |
The comparison illustrates that while other pyrrolidine derivatives may target different biological pathways (e.g., aromatase inhibition), this compound shows promise specifically in anticancer and antimicrobial applications.
Q & A
Q. What are the recommended synthetic routes for 5-Ethylpyrrolidine-2,4-dione and its derivatives?
The synthesis typically involves multi-step organic reactions. A common approach includes:
- Core Formation : Reacting cysteine derivatives with α-haloketones under basic conditions to form the pyrrolidine-2,4-dione core .
- Substituent Introduction : Alkylation or condensation reactions to introduce ethyl groups or other functional moieties. For example, thiazolidine-2,4-dione derivatives are synthesized via Knoevenagel condensation or Mannich reactions, which can be adapted for pyrrolidine analogs .
- Purification : Crystallization from ethanol or DMSO-d6 solvent systems to obtain high-purity products .
Q. How should researchers handle and store this compound to ensure laboratory safety?
- Personal Protection : Use PPE (gloves, goggles) to avoid inhalation or dermal contact. Work in a fume hood with adequate ventilation .
- Spill Management : Collect spilled material without generating dust; store in sealed containers for hazardous waste disposal .
- Storage : Keep in airtight containers under inert gas (e.g., nitrogen) to prevent oxidation or hygroscopic degradation .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- 1H/13C NMR : Record spectra in DMSO-d6 at 400 MHz (1H) and 100 MHz (13C) to confirm structural integrity and substituent positions .
- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
- FT-IR : Identify carbonyl (C=O) and amine (N-H) stretches to validate the dione ring .
Advanced Research Questions
Q. What strategies optimize the anticancer activity of this compound derivatives through structural modifications?
- SAR Studies : Modify substituents at the 3- and 5-positions of the dione ring. Ethyl groups enhance lipophilicity, improving membrane permeability, while aromatic substitutions (e.g., benzylidene) increase interaction with kinase active sites .
- Bioisosteric Replacement : Replace oxygen atoms with sulfur (thiazolidine-dione analogs) to enhance metabolic stability and target affinity .
- In Vivo Validation : Use melanoma xenograft models to test derivatives against drug-resistant cell lines, focusing on ERK pathway inhibition .
Q. How can in silico docking studies be integrated into the design of this compound-based therapeutics?
- Target Selection : Prioritize proteins like PPAR-γ (antidiabetic) or BRAF V600E (anticancer) based on structural homology to known dione-binding targets .
- Docking Workflow : Use AutoDock Vina or Schrödinger Suite to simulate ligand-receptor interactions. Focus on hydrogen bonding with the dione carbonyl and hydrophobic packing of ethyl/phenyl substituents .
- ADMET Prediction : Employ tools like SwissADME to assess bioavailability, CYP450 interactions, and hepatotoxicity early in the design phase .
Q. What methodologies resolve contradictions in biological activity data across studies on dione analogs?
- Assay Standardization : Replicate experiments under controlled conditions (e.g., fixed cell lines, serum-free media) to minimize variability .
- Impurity Analysis : Use HPLC-MS to detect synthetic byproducts (e.g., unreacted intermediates) that may skew activity results .
- Meta-Analysis : Compare datasets across studies to identify consensus targets (e.g., thiazolidine-diones consistently inhibiting aldose reductase ).
Q. How do researchers evaluate metabolic stability and toxicity profiles of this compound derivatives?
- In Vitro Assays : Conduct microsomal stability tests (human liver microsomes) to measure half-life (t1/2) and intrinsic clearance .
- Cytotoxicity Screening : Use HepG2 cells to assess hepatotoxicity, complemented by Ames tests for mutagenicity .
- In Vivo PK/PD : Administer derivatives to rodent models and monitor plasma concentration-time curves to calculate AUC and Cmax .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
